

Introduction: The Strategic Integration of Furan and Azetidine Scaffolds

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Compound of Interest

Compound Name: 2-(Furan-2-yl)-3,3-dimethylazetidine

CAS No.: 1874469-08-5

Cat. No.: B1383772

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The pursuit of novel chemical entities with therapeutic potential frequently involves the strategic combination of "privileged" structural motifs. The furan ring, a five-membered aromatic heterocycle, is a constituent of numerous natural products and approved drugs, prized for its ability to engage in various biological interactions and its synthetic versatility.[1] Furan derivatives have demonstrated a wide pharmacological spectrum, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3]

Concurrently, small, strained rings like azetidine have garnered significant interest as bioisosteres and conformational constraints in drug design. The azetidine scaffold can improve physicochemical properties such as solubility and metabolic stability while providing a rigid vector for substituent orientation, thereby enhancing binding affinity and selectivity for biological targets. The incorporation of gem-dimethyl groups on the azetidine ring, as seen in the title compound, further restricts conformational flexibility, a strategy proven effective in optimizing ligand-receptor interactions.[4] The synthesis of **2-(Furan-2-yl)-3,3-dimethylazetidine** represents a logical fusion of these two valuable pharmacophores, creating a novel scaffold for exploring uncharted chemical space.

Molecular Identification and Physicochemical Properties

The definitive identification of a chemical entity is paramount for its study and application. **2-(Furan-2-yl)-3,3-dimethylazetidione** is a unique structure combining an aromatic furan ring with a saturated, substituted four-membered nitrogen heterocycle.

Structural and Chemical Identifiers

The fundamental properties and identifiers for this compound are summarized below. The Simplified Molecular Input Line Entry System (SMILES) string provides a machine-readable line notation of the structure.^[5]

Identifier	Value	Source
Compound Name	2-(Furan-2-yl)-3,3-dimethylazetidione	-
Molecular Formula	C ₉ H ₁₃ NO	[6]
SMILES String	<chem>CC1(CNC1C2=CC=CO2)C</chem>	[6]
InChI Key	YERKSMSQXWCIAA-UHFFFAOYSA-N	[6]
Monoisotopic Mass	151.09972 Da	[6]
Predicted XlogP	1.4	[6]

Chemical Structure Diagram

A 2D representation of the molecular structure is essential for visualizing the spatial arrangement of atoms and functional groups.

Caption: 2D structure of **2-(Furan-2-yl)-3,3-dimethylazetidione**.

Proposed Retrosynthetic Analysis and Synthetic Protocol

While a direct, published synthesis for **2-(Furan-2-yl)-3,3-dimethylazetidine** is not readily available in the reviewed literature, a plausible and robust synthetic route can be designed based on well-established methodologies for constructing azetidine and furan-containing molecules.[7][8] The proposed strategy involves the formation of an N-protected 3,3-dimethylazetidin-2-one intermediate, followed by reduction and coupling with a furan moiety.

Retrosynthetic Strategy Workflow

The causality behind this multi-step approach is to build the strained azetidine ring first from readily available starting materials and then introduce the furan group, which is robust to the conditions of the final deprotection step.

Caption: Retrosynthetic analysis for the proposed synthesis.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; successful isolation and characterization of each intermediate confirms the efficacy of the preceding step before committing resources to the next transformation.

Step 1: Synthesis of N-Benzyl-3-bromo-2,2-dimethylpropanamide

- **Reaction Setup:** To a stirred solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of 3-bromo-2,2-dimethylpropanoyl chloride (1.0 eq) in DCM dropwise over 30 minutes.
- **Reaction Execution:** Allow the mixture to warm to room temperature and stir for 12 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
- **Work-up & Purification:** Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of 1-Benzyl-3,3-dimethylazetidin-2-one

- **Reaction Setup:** Dissolve the amide from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M). Cool the solution to -78 °C under nitrogen.
- **Reaction Execution:** Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.2 eq) in THF dropwise. Maintain the temperature at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for 16 hours. This intramolecular cyclization is driven by the formation of the stable four-membered ring.[8]
- **Work-up & Purification:** Quench carefully with water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

Step 3: Synthesis of 1-Benzyl-2-(furan-2-yl)-3,3-dimethylazetidione

- **Reaction Setup:** Prepare the Grignard reagent by adding 2-bromofuran (1.5 eq) to a suspension of magnesium turnings (1.6 eq) in anhydrous THF under nitrogen.
- **Reaction Execution:** Cool the solution of the azetidin-2-one from Step 2 (1.0 eq) in anhydrous THF to 0 °C. Add the freshly prepared 2-furylmagnesium bromide solution dropwise. Stir at 0 °C for 2 hours, then at room temperature for 4 hours. The initial adduct will be a hemiaminal which is unstable.
- **Reduction:** Cool the reaction mixture to 0 °C and slowly add a reducing agent such as triethylsilane (2.0 eq) followed by a Lewis acid like trifluoroacetic acid (2.0 eq) to reduce the intermediate iminium ion to the final azetidine.
- **Work-up & Purification:** Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.

Step 4: Deprotection to yield 2-(Furan-2-yl)-3,3-dimethylazetidine

- **Reaction Setup:** Dissolve the N-benzyl protected azetidine (1.0 eq) from Step 3 in methanol.
- **Reaction Execution:** Add Palladium on carbon (10 wt. %) to the solution. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 24 hours.

- **Work-up & Purification:** Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final product. Further purification can be achieved if necessary via chromatography or distillation.

Anticipated Spectroscopic Data

The structural confirmation of the final compound would rely on standard spectroscopic techniques. The following table outlines the expected key signals.

Technique	Expected Observations
¹ H NMR	Signals for two methyl singlets, diastereotopic protons of the azetidine CH ₂ , a methine proton adjacent to the furan, an N-H proton, and three distinct signals for the furan ring protons.
¹³ C NMR	Resonances for two methyl carbons, the quaternary carbon, two azetidine ring carbons, and four distinct carbons of the furan ring.
HRMS (ESI)	Calculated m/z for [M+H] ⁺ : 152.1070. Found value should be within ±5 ppm.[6]

Rationale and Applications in Drug Discovery

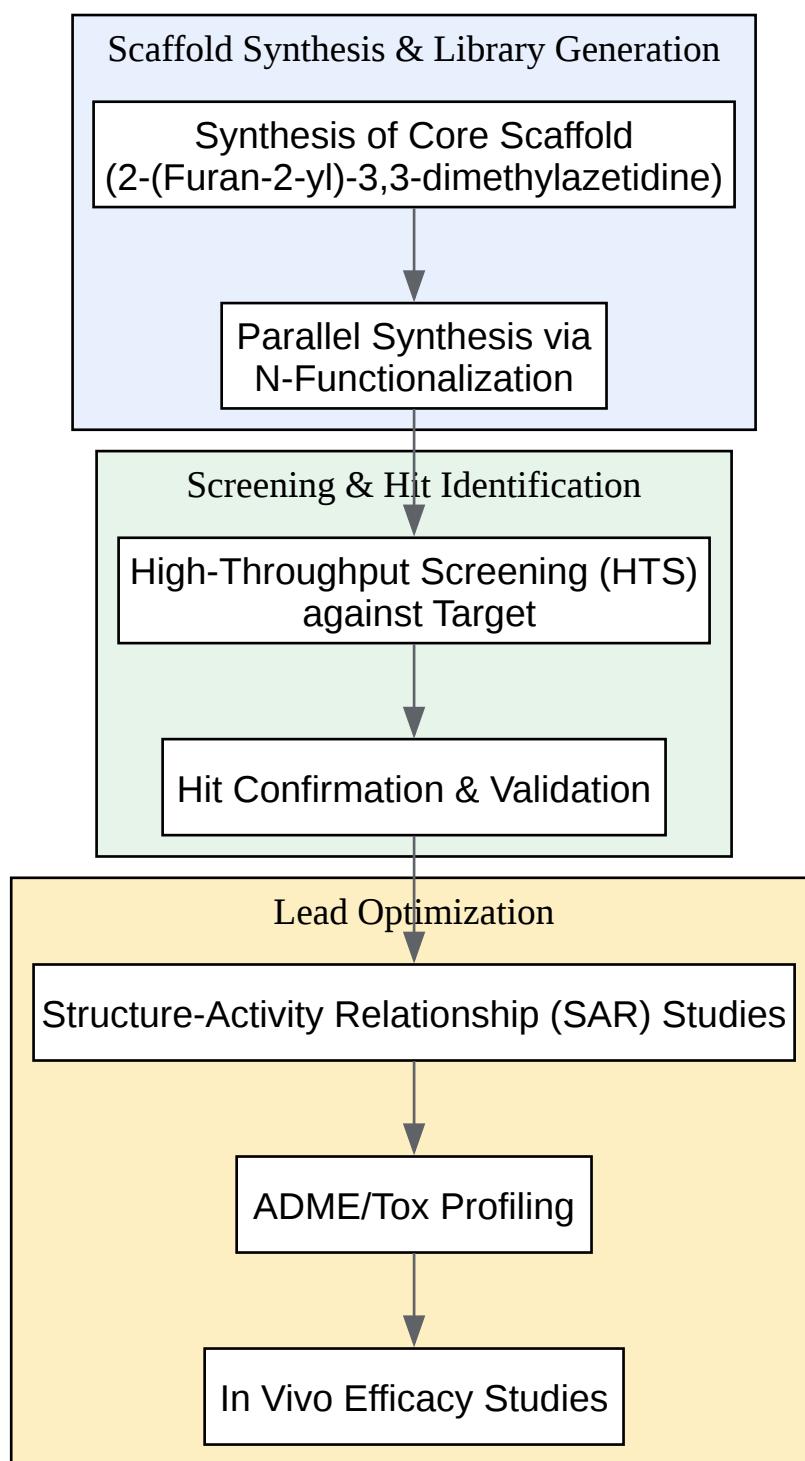
The strategic design of **2-(Furan-2-yl)-3,3-dimethylazetidine** makes it a compelling scaffold for medicinal chemistry programs.

- **Bioisosterism and Scaffold Hopping:** The furan ring is a well-known bioisostere for phenyl and thiophene rings, allowing for "scaffold hopping" to create novel intellectual property and modulate properties like metabolism and solubility.[3]
- **Conformational Rigidity:** The 3,3-dimethylazetidine core provides a rigid framework that locks the furan substituent into a more defined spatial orientation. This can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. This principle has been successfully applied in analogues of other bioactive compounds.[4][9]

- **Vector for Library Development:** The secondary amine of the azetidine ring serves as a versatile chemical handle for further modification. It can be readily acylated, alkylated, or used in reductive amination to generate a diverse library of analogues for structure-activity relationship (SAR) studies.

Drug Discovery Workflow

The integration of this scaffold into a drug discovery pipeline would follow a logical progression from initial screening to lead optimization.



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Caption: General workflow for furan-azetidine based drug discovery.

Given the known bioactivities of furan-containing molecules, this scaffold could be particularly promising for developing novel agents in oncology, as inhibitors of viral proteases, or as antibacterial agents.^{[2][10]}

Conclusion

2-(Furan-2-yl)-3,3-dimethylazetidide is a novel and synthetically accessible chemical scaffold with significant potential for drug discovery. By combining the favorable biological profile of the furan moiety with the conformationally rigid 3,3-dimethylazetidide core, it offers a unique starting point for the development of next-generation therapeutic agents. The proposed synthetic route provides a clear pathway for its preparation, and the versatile secondary amine handle allows for extensive chemical elaboration. This guide serves as a foundational resource for researchers aiming to leverage this promising scaffold in their medicinal chemistry endeavors.

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